

# ECACC Technical Support Center: Managing High Passage Numbers in Cell Lines

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## Compound of Interest

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing high passage numbers in ECACC cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

## Frequently Asked Questions (FAQs)

### Q1: What is a passage number and why is it important?

A passage number is a record of the number of times a cell culture has been subcultured—that is, harvested and reseeded into a new culture vessel.<sup>[1]</sup> While seemingly a simple metric, the passage number is a crucial indicator of the potential for a cell line to have undergone changes from its original state. Continuous subculturing can lead to genotypic and phenotypic alterations, a phenomenon known as genetic drift.<sup>[1][2]</sup> These changes can include altered morphology, growth rates, protein expression, and responses to stimuli, ultimately impacting experimental reproducibility and the validity of your results.<sup>[3]</sup>

### Q2: What are the typical signs that a cell line has been passaged too many times?

High passage numbers can manifest in several ways. Researchers should be vigilant for the following signs:

- **Altered Morphology:** Cells may change in shape, size, or appearance compared to low-passage cultures. For example, they might become smaller and more rounded.
- **Changes in Growth Rate:** A noticeable increase or decrease in the doubling time of the cells can indicate that the population has shifted.
- **Reduced Viability:** A decline in cell health or increased cell death after subculturing.
- **Inconsistent Experimental Results:** Difficulty in reproducing previous findings or unexpected responses to treatments can be a strong indicator of passage-related effects.
- **Signs of Senescence:** For finite cell lines, cells may enter a state of irreversible growth arrest known as senescence, characterized by a flattened and enlarged morphology and positive staining for senescence-associated  $\beta$ -galactosidase (SA- $\beta$ -gal).

### Q3: Does ECACC provide recommended passage limits for its cell lines?

For the majority of continuous cell lines in the ECACC catalogue, a specific maximum passage number has not been determined, as they have an unlimited lifespan in theory.<sup>[1]</sup> However, ECACC strongly advises researchers to establish their own in-house passage number limits, typically recommending no more than 10-20 passages from the resuscitation of a frozen vial before returning to a new, low-passage stock.<sup>[1]</sup> For finite cell lines, the lifespan is limited, and they will senesce after a certain number of population doublings (e.g., normal human fibroblasts typically senesce after about 60 population doublings).<sup>[1]</sup>

It is crucial to obtain cell lines from reputable sources like ECACC, which provide well-documented and authenticated low-passage cultures to serve as a reliable starting point for your experiments.

### Q4: What is the difference between passage number and population doubling level (PDL)?

The passage number is a simple count of subcultures.<sup>[4]</sup> In contrast, the population doubling level (PDL) refers to the total number of times the cells in the population have doubled since their initial isolation.<sup>[4]</sup> PDL is a more accurate measure of the "age" of a finite cell line. The

passage number can be misleading as it doesn't account for the split ratio used during subculturing.<sup>[1]</sup> For example, a 1:10 split will result in more population doublings than a 1:2 split, even though both are recorded as a single passage.

## Q5: How can I minimize the effects of high passage numbers in my experiments?

The best practice is to implement a robust cell banking system. This involves creating a two-tiered system of a Master Cell Bank (MCB) and a Working Cell Bank (WCB).

- **Master Cell Bank (MCB):** Created from a low-passage culture obtained from a reputable source like ECACC. This bank should be well-characterized and stored securely, with limited access.
- **Working Cell Bank (WCB):** Prepared by expanding a vial from the MCB. The WCB is used for routine experiments. Once the WCB is depleted, a new WCB is generated from the MCB, ensuring a consistent supply of low-passage cells.

This system minimizes the number of passages any given culture undergoes and ensures that you can always return to a reliable, characterized cell stock.

## Troubleshooting Guides

### Issue 1: My cells have changed their morphology and growth rate.

**Possible Cause:** This is a classic sign of high passage number and potential genetic drift. The cell population may have been taken over by a sub-population with different characteristics.

**Troubleshooting Steps:**

- **Visual Inspection:** Carefully document the changes in morphology with images and compare them to images of low-passage cells if available.
- **Growth Curve Analysis:** Perform a growth curve analysis to quantify the change in doubling time.

- **Cell Line Authentication:** If you suspect cross-contamination with another cell line, perform Short Tandem Repeat (STR) profiling to confirm the identity of your cells.
- **Discard and Restart:** The most reliable solution is to discard the high-passage culture and thaw a new vial of low-passage cells from your Working Cell Bank.

## Issue 2: My experimental results are no longer reproducible.

**Possible Cause:** Phenotypic and genotypic changes due to high passage number can lead to altered cellular responses.

**Troubleshooting Steps:**

- **Review Passage Records:** Check the passage number of the cells used in the non-reproducible experiments and compare it to the passage number of cells used in the original, successful experiments.
- **Characterize Your Cells:** If possible, analyze the expression of key markers or the activity of relevant signaling pathways in both low and high-passage cells to identify any changes.
- **Return to Low-Passage Stock:** As with morphological changes, the best course of action is to restart your experiments with a fresh vial of low-passage cells.
- **Establish a Passage Limit:** Based on your observations, establish a strict upper passage limit for your experiments to ensure future consistency.

## Issue 3: I suspect my continuous cell line is undergoing genetic drift.

**Possible Cause:** Continuous cell lines are prone to genetic instability, and prolonged culturing can lead to the accumulation of genetic changes.

**Troubleshooting Steps:**

- **STR Profile Monitoring:** Periodically perform STR profiling on your working cell stocks and compare the profiles to your baseline low-passage stock. While some minor variations can

occur, significant changes may indicate substantial genetic drift.

- **Functional Assays:** Regularly perform key functional assays that are critical for your research to ensure the cells are still behaving as expected.
- **Implement a Two-Tiered Cell Bank:** This is the most effective way to manage and minimize genetic drift in your cell cultures.

## Data on the Effects of High Passage Number

The following table summarizes some of the quantitative changes that have been observed in cell lines at high passage numbers. It is important to note that these effects are cell line-dependent.

Cell Line	Characteristic	Low Passage	High Passage	Fold Change/Percentage Change
MIN-6	mRNA Expression	Passage 18	Passage 40	Almost 1,000 genes differentially expressed
LNCaP	Androgen Receptor Activity (regulated by PI3K/Akt pathway)	Passage 25	Passage 60	Significant alteration in pathway regulation
Caco-2	Transfection Efficiency (GFP reporter)	>P25		Increase in transfection efficiency
MCF-7	Transfection Efficiency (GFP reporter)	>P25		Decrease in transfection efficiency
D1 cells	Doubling Time	Passages 4-25	Passages 26-34	Increased doubling time
Rheumatoid Arthritis Synovial Fibroblasts	Differentially Expressed Genes	Passages 2-4	Passages 7-8	>10% of genes differentially expressed

## Experimental Protocols

### Cell Line Authentication: Short Tandem Repeat (STR) Profiling

Objective: To generate a unique genetic fingerprint of a human cell line to confirm its identity and detect cross-contamination.

Methodology:

- **DNA Extraction:** Isolate genomic DNA from a confluent culture of the cell line to be tested. A variety of commercial kits are available for this purpose.
- **PCR Amplification:** Amplify multiple STR loci using a commercially available STR profiling kit. These kits contain fluorescently labeled primers for specific STR markers.
- **Capillary Electrophoresis:** Separate the amplified, fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument.
- **Data Analysis:** The instrument's software will generate an electropherogram showing peaks corresponding to the different STR alleles. The size of the fragments is used to determine the number of repeats at each locus.
- **Profile Comparison:** Compare the generated STR profile to the reference STR profile of the cell line from a reliable database (e.g., ATCC, DSMZ, or ECACC's AuthentiCell database). A match of  $\geq 80\%$  is generally considered an identity confirmation.

## Mycoplasma Detection by PCR

**Objective:** To detect the presence of mycoplasma contamination in a cell culture.

**Methodology:**

- **Sample Preparation:** Collect 1 ml of cell culture supernatant from a culture that is 80-90% confluent and has been in culture for at least 72 hours without antibiotics.
- **DNA Extraction:** Extract DNA from the supernatant. Several commercial kits are specifically designed for mycoplasma DNA extraction.
- **PCR Reaction:** Set up a PCR reaction using a commercial mycoplasma PCR detection kit. These kits typically include primers that target the highly conserved 16S rRNA gene of various mycoplasma species, a positive control (mycoplasma DNA), and a negative control (nuclease-free water).
- **Thermocycling:** Run the PCR reaction in a thermal cycler according to the kit's instructions.
- **Gel Electrophoresis:** Analyze the PCR products on a 1.5-2% agarose gel.

- Interpretation: The presence of a band of the expected size (as indicated in the kit's manual) in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clear.

## Senescence-Associated $\beta$ -Galactosidase (SA- $\beta$ -gal) Staining

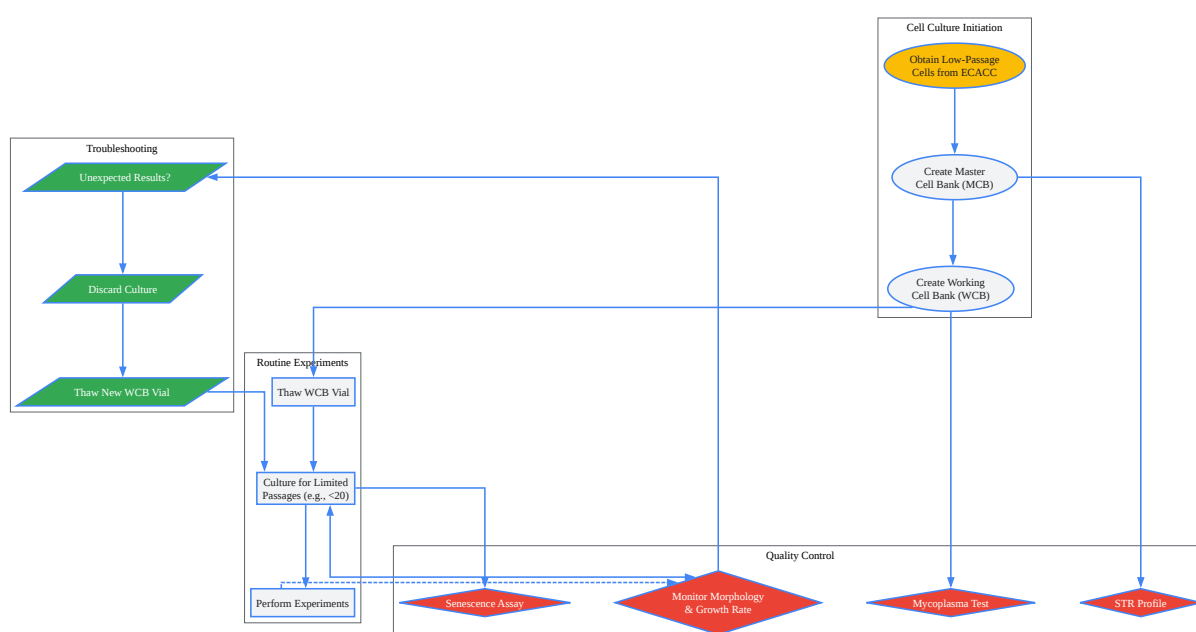
Objective: To detect senescent cells in a culture.

Methodology:

- Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.
- Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
- Staining: Wash the cells again with PBS and incubate with the SA- $\beta$ -gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO<sub>2</sub>).
- Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of  $\beta$ -galactosidase at pH 6.0.
- Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of senescent cells.

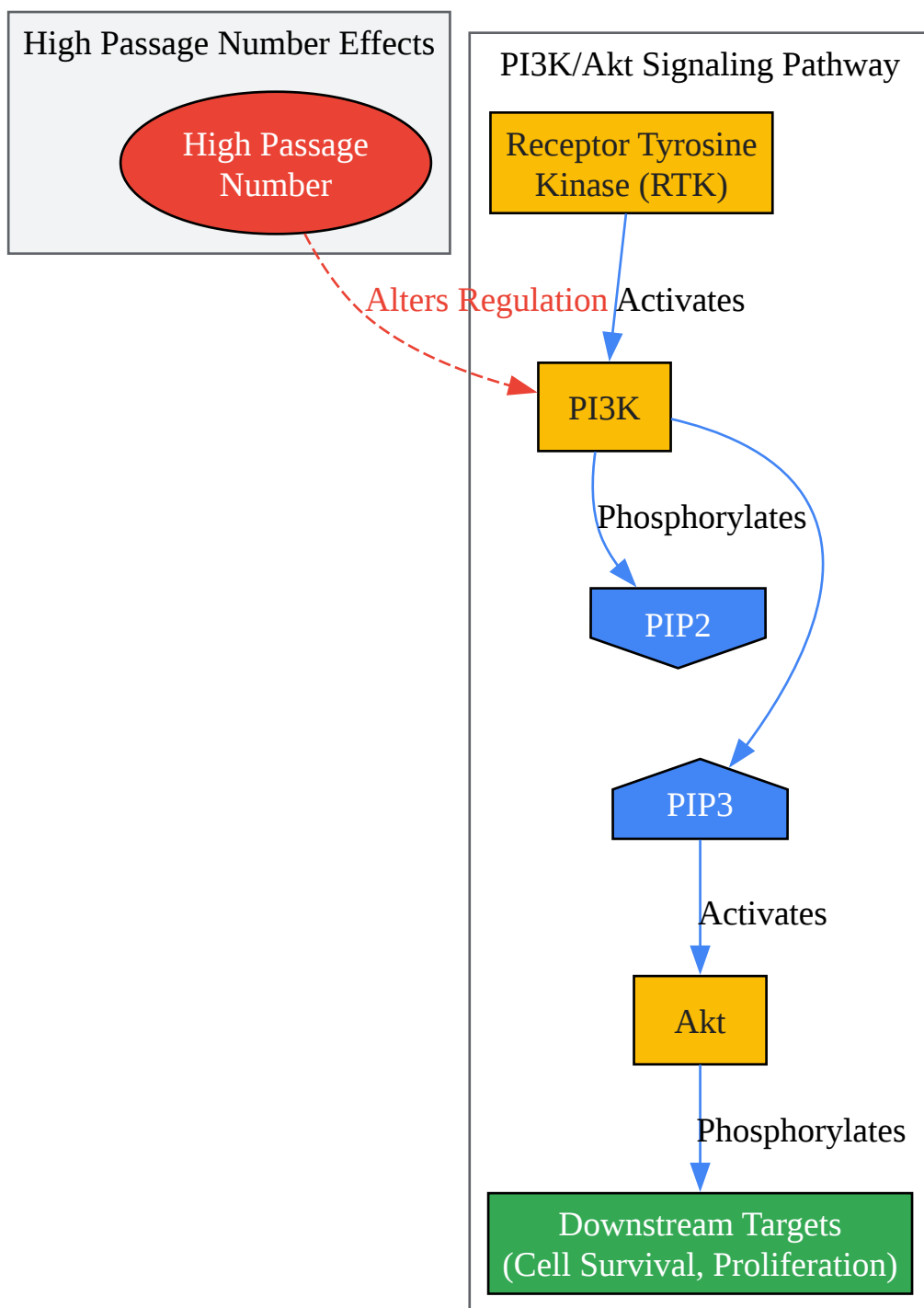
## Visualizations





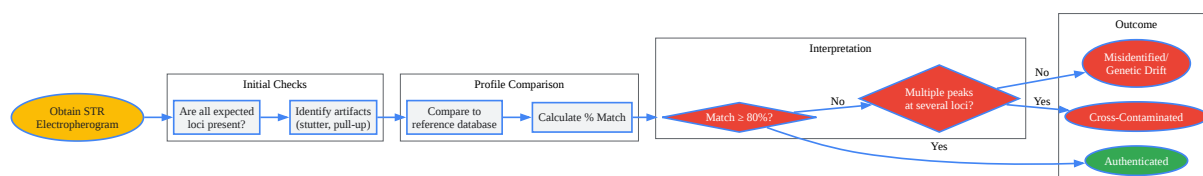
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Caption: Experimental workflow for managing cell lines to minimize passage number effects.



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Caption: Altered regulation of the PI3K/Akt signaling pathway due to high passage number.



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Caption: Logical workflow for interpreting STR profiling results for cell line authentication.

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